Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Overview
Description
Descyano-[(E)-methyl 3-methoxyacrylate] Azoxystrobin is an impurity of the drug Azoxystrobin. Azoxystrobin is a strobilurin fungicide. It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1; agricultural fungicide.
Scientific Research Applications
Molecular Structure and Synthesis
One study detailed the molecular structure of a compound containing a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety, highlighting the delocalized bonding within the pyrimidine ring and the formation of a three-dimensional network through intermolecular hydrogen bonds, indicating potential applications in the development of materials with specific molecular orientations and properties (Low et al., 1994).
Photophysical Behavior
Another study investigated a novel macromolecule pyrimido[1,2-a]benzimidazole derivative for its photophysical behavior, showing solvatochromic effects in emission spectra, which are indicative of potential applications in optical materials and sensors. This research supports the exploration of similar pyrimidine-based compounds for optoelectronic applications (Saleh et al., 2016).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of new pyrimidine derivatives were evaluated, showing significant activity against various bacteria and fungi. This suggests that compounds with pyrimidine structures could be promising candidates for developing new antimicrobial agents (Khan et al., 2015).
Chemosensors for Metal Ions
Research on hyperbranched conjugated polymers containing pyrimidine units demonstrated their application as ratiometric fluorescence chemosensors for detecting Fe3+ ions. This highlights the potential of pyrimidine-based compounds in the development of sensitive and selective sensors for metal ions in both organic and aqueous solutions (Luo et al., 2017).
Catalysis and Synthesis
Studies on the catalysis and synthesis of unsaturated esters and α,ω-diesters using palladium complexes of pyrimidine derivatives underscore the utility of these compounds in organic synthesis and chemical transformations, potentially offering new pathways for synthesizing a wide range of organic compounds (Magro et al., 2010).
properties
IUPAC Name |
methyl (E)-2-[2-[6-[2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]phenoxy]pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c1-31-14-19(25(29)33-3)17-9-5-7-11-21(17)35-23-13-24(28-16-27-23)36-22-12-8-6-10-18(22)20(15-32-2)26(30)34-4/h5-16H,1-4H3/b19-14+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWXPDAJKZQEP-PXXPDPNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=COC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717963 | |
Record name | Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate) | |
CAS RN |
131860-85-0 | |
Record name | Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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